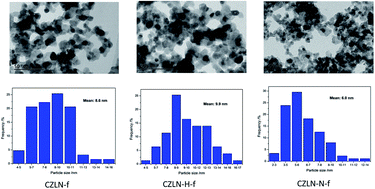Effects of hydrogen peroxide co-precipitation and inert N2 atmosphere calcination on CeZrLaNd mixed oxides and the catalytic performance used on Pd supported three-way catalysts
RSC Advances Pub Date: 2019-03-12 DOI: 10.1039/C9RA01048C
Abstract
The unique reversible oxygen storage and release capacity of cerium zirconium mixed oxides makes them ideal washcoat materials of automotive three-way catalysts (TWC). In this work, cerium zirconium mixed oxides of Ce0.15Zr0.79La0.02Nd0.04O2 were prepared via a co-precipitation method. The effects of hydrogen peroxide co-precipitation and inert N2 atmosphere calcination on the structure and properties of cerium zirconium mixed oxides were investigated systematically by Brunauer–Emmett–Teller surface area measurements, X-ray diffraction, scanning electron microscopy, transmission electron microscopy, hydrogen temperature-programmed reduction, oxygen storage capacity (OSC), Raman spectroscopy, and X-ray photoelectron spectroscopy. Additionally, the catalytic performance of palladium supported catalysts was studied. Results show that hydrogen peroxide co-precipitation promotes the dispersion of cerium zirconium particles and enhances crystal grain growth, resulting in good thermal stability of the obtained cerium zirconium mixed oxides. Inert N2 atmosphere calcination also enhances the dispersion of particles, results in smaller and finer crystal grains, enriches pore channels, and significantly improves the surface area, pore volume and OSC, with an OSC of 424.57 μmolO2 g−1, which is a 13.37% increment compared with the common sample. The benefits of hydrogen peroxide co-precipitation and inert N2 atmosphere calcination endow the Pd supported catalysts of cerium zirconium mixed oxides with good three-way catalytic performance.

Recommended Literature
- [1] n-Capric acid-anchored silanized silica gel: its application to sample clean-up of Th(iv) sorbed as a dinuclear species in quantified H-bonded dimeric metal-trapping cores†
- [2] Back cover
- [3] Disproportionation of alkynes
- [4] In situ synthesis of high-loading Li4Ti5O12–graphene hybrid nanostructures for high rate lithium ion batteries†
- [5] Back matter
- [6] Photochemical behavior of 2,5-di-tert-butyl-3H-azepine: unexpected formation of a dicyclopenta[b,e]pyridine derivative and a cis,cis-cyclodeca-1,6-diene derivative
- [7] Evaluation of botulinum toxin type A by bioassays and a validated reversed-phase liquid chromatography method
- [8] Carbon fiber-assisted iron carbide nanoparticles as an efficient catalyst via peroxymonosulfate activation for organic contaminant removal†
- [9] Facile preparation of in situ coated Ti3C2Tx/Ni0.5Zn0.5Fe2O4 composites and their electromagnetic performance
- [10] Mechanical properties of a gallium fumarate metal–organic framework: a joint experimental-modelling exploration†










